2-(Pyrrolidin-1-yl)pyrimidine-4-carboxylic acid hydrochloride
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Overview
Description
2-(Pyrrolidin-1-yl)pyrimidine-4-carboxylic acid hydrochloride is a heterocyclic compound that features a pyrrolidine ring fused to a pyrimidine core. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery .
Mechanism of Action
Target of Action
Pyrrolidine derivatives have been reported to interact with various targets, including the androgen receptor .
Mode of Action
It’s known that pyrrolidine derivatives can interact with their targets and cause changes in their function .
Biochemical Pathways
Pyrrolidine derivatives have been reported to inhibit a wide range of enzymes .
Pharmacokinetics
Pyrrolidine derivatives are known for their ability to efficiently explore the pharmacophore space due to sp3-hybridization, contributing to the stereochemistry of the molecule .
Result of Action
Pyrrolidine derivatives have been reported to have antioxidative and antibacterial properties .
Action Environment
The spatial orientation of substituents in pyrrolidine derivatives can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Pyrrolidin-1-yl)pyrimidine-4-carboxylic acid hydrochloride typically involves the reaction of pyrrolidine with pyrimidine derivatives under controlled conditions. One common method involves the use of N-(4,4-dimethyl-2,6-dioxocyclohexylidene)amine as a starting material, which reacts with pyrrolidine to form the desired product . The reaction is usually carried out at room temperature and monitored by thin-layer chromatography (TLC) to ensure completion .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 2-(Pyrrolidin-1-yl)pyrimidine-4-carboxylic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, often using halogenated derivatives as intermediates.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated pyrimidine derivatives in the presence of a base such as sodium hydroxide.
Major Products Formed:
Oxidation: Formation of pyrimidine-4-carboxylic acid derivatives.
Reduction: Formation of reduced pyrimidine derivatives.
Substitution: Formation of various substituted pyrimidine derivatives depending on the nucleophile used.
Scientific Research Applications
2-(Pyrrolidin-1-yl)pyrimidine-4-carboxylic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Pyrrolidine: A simpler analog with a five-membered nitrogen-containing ring.
Pyrimidine: The core structure of the compound, which can be substituted to form various derivatives.
Pyrrolidinone: A related compound with a lactam ring structure.
Uniqueness: 2-(Pyrrolidin-1-yl)pyrimidine-4-carboxylic acid hydrochloride is unique due to its combination of a pyrrolidine ring and a pyrimidine core, which imparts distinct chemical and biological properties. This combination allows for greater structural diversity and potential for bioactivity compared to simpler analogs .
Properties
IUPAC Name |
2-pyrrolidin-1-ylpyrimidine-4-carboxylic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3O2.ClH/c13-8(14)7-3-4-10-9(11-7)12-5-1-2-6-12;/h3-4H,1-2,5-6H2,(H,13,14);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGIIQDNTBSZNPX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC=CC(=N2)C(=O)O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2361643-61-8 |
Source
|
Record name | 2-(pyrrolidin-1-yl)pyrimidine-4-carboxylic acid hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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